Dopamine Uptake Inhibition: High Potency of BTCP Derived from 4-(Benzo[b]thiophen-2-yl)piperidine vs. Reference Inhibitors
BTCP, synthesized from 4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride, exhibits potent dopamine (DA) uptake inhibition with an IC50 of 7-8 nM in rat striatal synaptosomes [1][2]. This potency is directly compared to reference DA uptake inhibitors nomifensine (IC50 = 70 nM) and benztropine (IC50 = 50-118 nM), demonstrating that BTCP is approximately 10-fold more potent than these standard inhibitors [3][4].
| Evidence Dimension | Inhibition of dopamine uptake |
|---|---|
| Target Compound Data | IC50 = 7-8 nM (BTCP) |
| Comparator Or Baseline | Nomifensine IC50 = 70 nM; Benztropine IC50 = 50-118 nM |
| Quantified Difference | Approximately 10-fold greater potency |
| Conditions | Rat striatal synaptosomes, [3H]dopamine uptake assay |
Why This Matters
This substantial potency advantage allows researchers to use lower compound concentrations, reducing the risk of off-target effects and improving the signal-to-noise ratio in cellular and tissue-based assays.
- [1] Vignon, J., Pinet, V., Cerruti, C., Kamenka, J. M., & Chicheportiche, R. (1988). [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex. European Journal of Pharmacology, 148(3), 427-436. View Source
- [2] Chaudieu, I., Vignon, J., Chicheportiche, M., Kamenka, J. M., Trouiller, G., & Chicheportiche, R. (1989). Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs. Pharmacology Biochemistry and Behavior, 32(3), 699-705. View Source
- [3] Cerruti, C., Walther, D., Kuhar, M. J., & Uhl, G. R. (1991). Localization of dopamine carriers by BTCP, a dopamine uptake inhibitor, on nigral cells cultured in vitro. Brain Research, 555(1), 51-57. View Source
- [4] Biotool. Benztropine mesylate product information. View Source
